molecular formula C9H4ClF3N2 B103310 4-Cloro-6-(trifluorometil)quinazolina CAS No. 16499-64-2

4-Cloro-6-(trifluorometil)quinazolina

Número de catálogo: B103310
Número CAS: 16499-64-2
Peso molecular: 232.59 g/mol
Clave InChI: OJNBXNWWYXBHGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

4-Chloro-6-(trifluoromethyl)quinazoline is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₄ClF₃N₂
  • Molecular Weight : 232.59 g/mol
  • CAS Number : 16499-64-2

The biological activity of 4-Chloro-6-(trifluoromethyl)quinazoline primarily involves its interaction with various molecular targets:

  • Epidermal Growth Factor Receptor (EGFR) : Quinazoline derivatives are known to inhibit EGFR, a key player in cancer cell proliferation. The compound has shown potential as an anticancer agent by blocking the signaling pathways that lead to tumor growth and survival .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : It also exhibits inhibitory effects on VEGFR, which is crucial for angiogenesis in tumors. This inhibition can lead to reduced tumor vascularization and growth .
  • Phosphoinositide 3-Kinase (PI3K) : Certain derivatives of quinazoline, including this compound, have been identified as inhibitors of PI3K, further contributing to their anticancer properties .

Anticancer Properties

Research indicates that 4-Chloro-6-(trifluoromethyl)quinazoline possesses notable anticancer properties:

  • In vitro Studies : In studies involving human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant cytotoxic effects, with IC₅₀ values indicating potent activity against these cells .
  • Structure-Activity Relationship (SAR) : Modifications at various positions on the quinazoline ring have been explored to enhance potency. For instance, substituents at the 4 and 6 positions have been shown to improve binding affinity to EGFR and increase anti-tumor activity .

Anti-inflammatory Effects

In addition to its anticancer properties, 4-Chloro-6-(trifluoromethyl)quinazoline has been studied for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Pathways : Compounds in the quinazoline family have been reported to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Other Biological Activities

The compound has also shown promise in various other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that quinazoline derivatives can exhibit antimicrobial properties against a range of pathogens.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of 4-Chloro-6-(trifluoromethyl)quinazoline:

StudyFindings
Bansal et al. (2021)Developed a series of quinazoline derivatives; identified significant anti-inflammatory activity in specific compounds.
Abouzeid & Shouman (2023)Synthesized para-substituted anilinoquinazolines; demonstrated high potency against MCF7 cells with IC₅₀ values as low as 0.13 nM for certain derivatives .
Lu et al. (2021)Modified quinazoline structures led to improved EGFR inhibitory activity; identified optimal substituents for enhanced bioactivity .

Propiedades

IUPAC Name

4-chloro-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBXNWWYXBHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610559
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-64-2
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 6-(trifluoromethyl)quinazolin-4-ol (10.41 g, 48.4 mmol) in phosphorous oxychloride (100 mL) was heated at reflux for 3 h, during which time a clear, amber solution was observed. The solution was cooled to room temperature, concentrated in-vacuo, and stripped 3× from 150 mL methylene chloride to remove any remaining phosphorous oxychloride. The residue was partitioned between EtOAc and saturated sodium bicarbonate (1:1, 300 mL), and the mixture was stirred until gas evolution ceased. The layers were separated, the organic phase was washed successively with saturated sodium bicarbonate and brine, the combined aqueous phases were extracted with EtOAc (50 mL), and the combined organic phases were dried over sodium sulfate then concentrated in-vacuo. The residue was purified over silica gel, eluting with 25% EtOAc/Heptane, to yield 8.14 g of 4-chloro-6-(trifluoromethyl)quinazoline as a white solid. MS (ES+)=233, 235 (M+H+).
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Trifluoromethyl-quinazolin-4-ol (0.95 g, 4.44 mmol, 1 eq.), phosphorous oxychloride (2.48 mL, 26.6 mmol, 6 eq.) and triethylamine (3.71 mL, 26.6 mmol, 6 eq.) were refluxed for 2.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give and amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 560 mg of off-white solids as product. The product was used immediately in Ex 111 part C.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation D3, Step 3: A suspension of 6-(trifluoromethyl)quinazolin-4-ol (10.41 g, 48.4 mmol) in phosphorous oxychloride (100 mL) was heated at reflux for 3 h, during which time a clear, amber solution was observed. The solution was cooled to room temperature, concentrated in-vacuo, and stripped 3× from 150 mL methylene chloride to remove any remaining phosphorous oxychloride. The residue was partitioned between EtOAc and saturated sodium bicarbonate (1:1, 300 mL), and the mixture was stirred until gas evolution ceased. The layers were separated, the organic phase was washed successively with saturated sodium bicarbonate and brine, the combined aqueous phases were extracted with EtOAc (50 mL), and the combined organic phases were dried over sodium sulfate then concentrated in-vacuo. The residue was purified over silica gel, eluting with 25% EtOAc/Heptane, to yield 8.14 g of 4-chloro-6-(trifluoromethyl)quinazoline as a white solid. MS (ES+)=233, 235 (M+H+).
[Compound]
Name
D3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.41 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 3
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 5
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 6
4-Chloro-6-(trifluoromethyl)quinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.